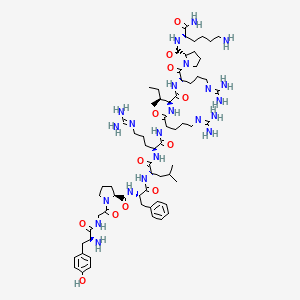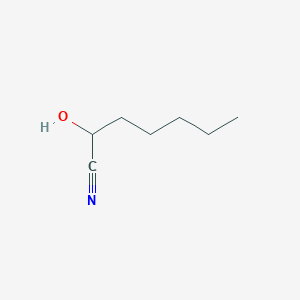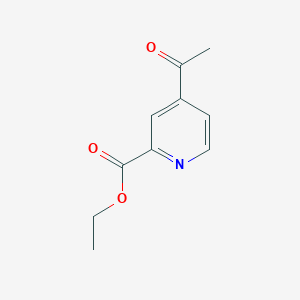
4-アセチルピコリン酸エチル
概要
説明
Ethyl 4-acetylpicolinate is a heterocyclic organic compound with the molecular formula C10H11NO3. It consists of a pyridine ring and a side chain containing an ester, an acetyl, and a methyl group. This compound belongs to the class of pyridine derivatives, which have diverse applications in pharmaceutical, agricultural, and chemical industries.
科学的研究の応用
Ethyl 4-acetylpicolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive pyridine derivatives.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-acetylpicolinate can be synthesized from ethyl pyruvate and 4-acetylpyridine . The reaction involves the use of sulfuric acid, dihydrogen peroxide, and iron(II) sulfate in dichloromethane as the solvent. The reaction is typically carried out for 0.5 hours .
Industrial Production Methods: While specific industrial production methods for ethyl 4-acetylpicolinate are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.
化学反応の分析
Types of Reactions: Ethyl 4-acetylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The ester and acetyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of ethyl 4-acetylpicolinate.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
作用機序
The mechanism of action of ethyl 4-acetylpicolinate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing .
類似化合物との比較
4-Acetylpyridine: Shares the acetyl group but lacks the ester group.
Ethylpyruvate: Contains the ester group but lacks the pyridine ring.
Picolinic Acid Derivatives: Similar pyridine ring structure with different functional groups.
Uniqueness: Ethyl 4-acetylpicolinate’s unique combination of an ester and acetyl group attached to a pyridine ring distinguishes it from other similar compounds.
特性
IUPAC Name |
ethyl 4-acetylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-8(7(2)12)4-5-11-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZOLNKTOSTVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
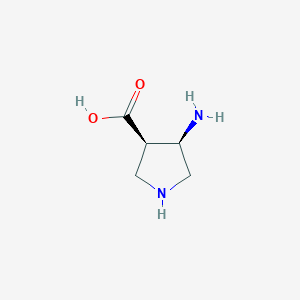
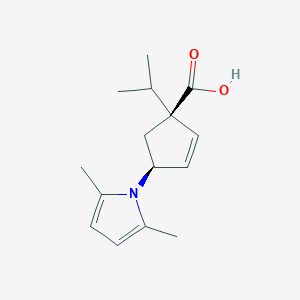
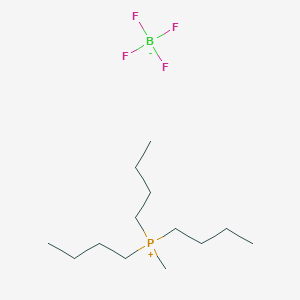
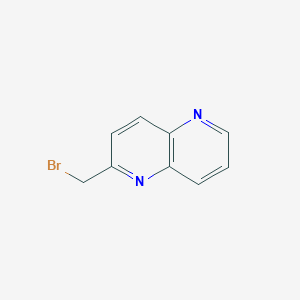
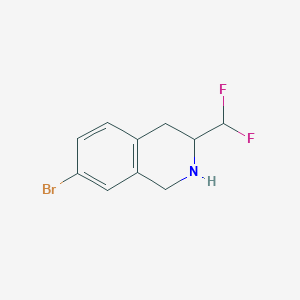
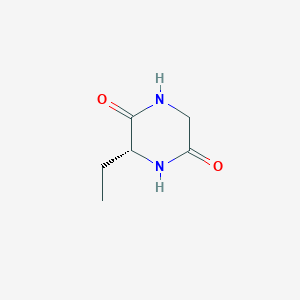
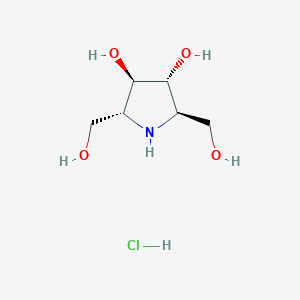
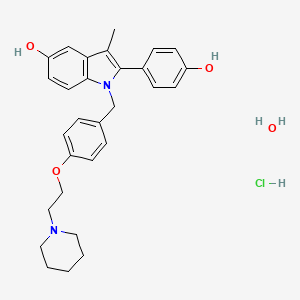
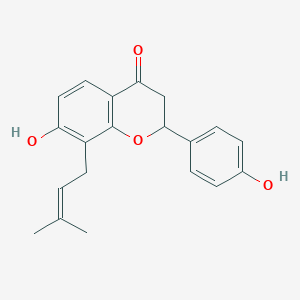
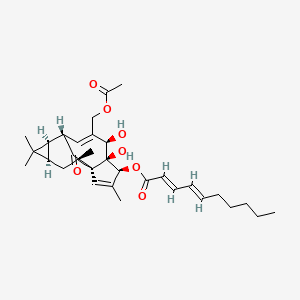
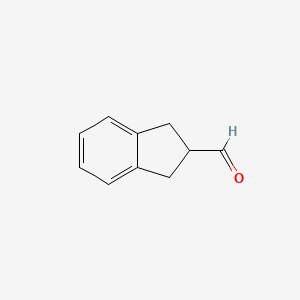
![2-[(2S)-2-Pyrrolidinyl]-5,6-dimethyl-1H-benzoimidazole](/img/structure/B1640357.png)
